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Compound of Interest

Compound Name: 2-Amino-4-phenyithiazole

Cat. No.: B15553510

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 2-Amino-4-phenylthiazole, a significant scaffold in medicinal
chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols for these
characterization techniques.

Spectroscopic Data Summary

The empirical formula for 2-Amino-4-phenylthiazole is CoHsN2S, with a molecular weight of
176.24 g/mol .[1] The spectroscopic data presented below serves to confirm the structure and
purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound.

IH NMR Data
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Chemical Shift Lo . .
Multiplicity Integration Assignment Solvent

(3) ppm

5.97 S 2H -NH:z CDCls

6.89 S 1H Thiazole C5-H CDCls
Phenyl C3'-H,

7.51 m 3H CDCls
C4"-H, C5'-H

7.18 S 2H -NH:2 DMSO-ds

6.88 S 1H Thiazole C5-H DMSO-de

7.80-7.25 m 5H Phenyl Protons DMSO-ds

13C NMR Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (6) ppm

Assignment

168.2 C2 (Thiazole, C-NH2)
150.7 C4 (Thiazole, C-Phenyl)
134.8 C1' (Phenyl, C-Thiazole)
128.8 C3'/C5' (Phenyl)

127.6 C4' (Phenyl)

125.8 C2'/C6' (Phenyl)

102.5 C5 (Thiazole, C-H)

Note: 13C NMR data is referenced from publicly available spectra. Specific peak assignments

may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 2-Amino-4-phenylthiazole is typically recorded using a KBr disc method.[2]

Wavenumber (cm~?) Intensity Assignment

3420, 3210, 3130 Strong N-H stretching (amino group)
2905, 2845 Medium C-H stretching (aromatic)
1575 Strong C=N stretching (thiazole ring)
1520 Strong N-H bending (amino group)
1470, 1430 Medium C=C stretching (aromatic ring)
1345 Medium C-N stretching

770 Strong C-H out-of-plane bending

(aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2-Amino-4-phenylthiazole, electron ionization (El) is a common method.

m/z Relative Intensity (%) Assignment

176 100 [M]* (Molecular lon)
134 51.2 [M - CH2N2]*

89 8.0 [C7Hs]*

177 11.3 [M+1]*

178 4.9 [M+2]*

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.
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'H and **C NMR Spectroscopy

A sample of 2-Amino-4-phenylthiazole (5-10 mg) is dissolved in approximately 0.5-0.7 mL of
a deuterated solvent, such as deuterated chloroform (CDCIls) or deuterated dimethyl sulfoxide
(DMSO-de), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal
standard (0 ppm). The spectra are recorded on a spectrometer, for instance, a Bruker AM-300,
operating at a frequency of 300 MHz for tH NMR and 75 MHz for 33C NMR.[1] Data is
processed using appropriate software to apply Fourier transformation, phase correction, and
baseline correction.

FT-IR Spectroscopy (KBr Pellet Method)

1-2 mg of the solid 2-Amino-4-phenylthiazole sample is finely ground in an agate mortar.[2]
Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added, and
the mixture is thoroughly triturated to ensure a homogenous dispersion.[2] The powdered
mixture is then transferred to a die and compressed under high pressure (typically 8-10 tons)
using a hydraulic press to form a thin, transparent pellet. The pellet is placed in the sample
holder of an FTIR spectrometer, and the spectrum is recorded over a range of 4000-400 cm~1.
A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample
spectrum.[2]

Mass Spectrometry (Electron lonization)

A small amount of the 2-Amino-4-phenylthiazole sample is introduced into the ion source of a
mass spectrometer, often via a direct insertion probe or after separation by gas
chromatography. In the ion source, the sample is vaporized and bombarded with a beam of
high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The
resulting positively charged ions are then accelerated into the mass analyzer, where they are
separated based on their mass-to-charge (m/z) ratio. A detector records the abundance of each
ion, generating a mass spectrum.[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Amino-4-phenylthiazole.
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General Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

Caption: A flowchart illustrating the key stages from compound synthesis to structural
confirmation using various spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-phenylthiazole: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15553510#spectroscopic-data-of-2-amino-4-
phenylthiazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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